molecular formula C14H22F3N3O8 B12081276 H-gGlu-Val-Gly-OH.TFA

H-gGlu-Val-Gly-OH.TFA

Cat. No.: B12081276
M. Wt: 417.33 g/mol
InChI Key: HAYHYAMYECGVKJ-YUWZRIFDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-gGlu-Val-Gly-OH.TFA typically involves the stepwise coupling of the amino acids glutamic acid, valine, and glycine. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support. The use of SPPS allows for the rapid and high-yield production of peptides, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

H-gGlu-Val-Gly-OH.TFA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various reagents, including acyl chlorides and anhydrides, can be used to modify the amino and carboxyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

H-gGlu-Val-Gly-OH.TFA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.

    Biology: The compound is studied for its role in cellular processes and as a substrate for enzymatic reactions.

    Medicine: It has potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.

    Industry: The compound is used in the production of food additives and flavor enhancers due to its kokumi taste-enhancing properties.

Mechanism of Action

The mechanism of action of H-gGlu-Val-Gly-OH.TFA involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as a substrate for dipeptidyl peptidase enzymes, influencing peptide metabolism. Additionally, its kokumi taste-enhancing properties are believed to result from its interaction with calcium-sensing receptors on taste buds.

Comparison with Similar Compounds

H-gGlu-Val-Gly-OH.TFA can be compared with other similar tripeptides, such as:

    γ-Glu-Val-Gly: Similar in structure but without the trifluoroacetic acid counterion.

    γ-Glu-Val-Tyr: Contains tyrosine instead of glycine, resulting in different biological activities.

    γ-Glu-Val-Ala: Contains alanine instead of glycine, affecting its chemical properties and applications.

The uniqueness of this compound lies in its specific amino acid sequence and the presence of trifluoroacetic acid, which can influence its solubility, stability, and biological activity.

Biological Activity

H-gGlu-Val-Gly-OH.TFA, a synthetic tripeptide composed of glutamic acid, valine, and glycine, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

The synthesis of this compound typically involves the stepwise coupling of protected amino acids using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The trifluoroacetate (TFA) counterion enhances solubility and stability, facilitating purification processes via high-performance liquid chromatography (HPLC) .

Key Reaction Steps:

  • Protection of Amino Groups : Prevents side reactions during synthesis.
  • Coupling Reactions : Utilizes DCC or EDC in the presence of a base like N-methylmorpholine (NMM).
  • Deprotection : Removal of protecting groups to yield the final peptide.
  • Purification : Achieved through HPLC to ensure high purity for biological testing.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Neuroprotective Effects

Research indicates that certain peptides, including this compound, exhibit protective effects on neuronal cells. These properties may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Taste Enhancement

The compound is noted for its kokumi taste-enhancing properties, which are attributed to its interaction with calcium-sensing receptors on taste buds. This property makes it valuable in food science for improving flavor profiles .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzymatic Substrate : It may act as a substrate for dipeptidyl peptidase enzymes, influencing peptide metabolism.
  • Receptor Binding : The compound can bind to various receptors, modulating their activity and potentially affecting cellular signaling pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar peptides:

Compound NameStructure SimilaritiesUnique Features
γ-Glu-Val-GlySimilar tripeptide structureLacks TFA counterion
γ-Glu-Val-TyrContains tyrosine instead of glycineDifferent biological activities
γ-Glu-Val-AlaContains alanine instead of glycineAffects chemical properties and applications

Each compound's unique amino acid composition leads to distinct biological activities and applications .

Case Studies and Research Findings

Several studies have evaluated the biological effects of related peptides, providing insights into the potential applications of this compound:

  • Neuroprotective Studies : Research has shown that peptides with similar structures can protect neuronal cells from oxidative damage induced by hydrogen peroxide, suggesting potential therapeutic roles in neuroprotection .
  • Antioxidant Peptide Research : Investigations into antioxidant peptides derived from marine sources have established their efficacy in scavenging free radicals and protecting cells from oxidative stress .

Properties

Molecular Formula

C14H22F3N3O8

Molecular Weight

417.33 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H21N3O6.C2HF3O2/c1-6(2)10(11(19)14-5-9(17)18)15-8(16)4-3-7(13)12(20)21;3-2(4,5)1(6)7/h6-7,10H,3-5,13H2,1-2H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21);(H,6,7)/t7-,10-;/m0./s1

InChI Key

HAYHYAMYECGVKJ-YUWZRIFDSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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